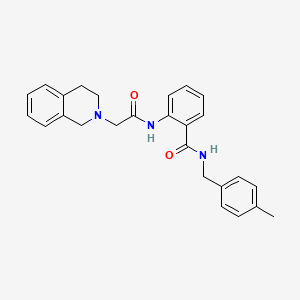

2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamido)-N-(4-methylbenzyl)benzamide

Description

Properties

Molecular Formula |

C26H27N3O2 |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-[(4-methylphenyl)methyl]benzamide |

InChI |

InChI=1S/C26H27N3O2/c1-19-10-12-20(13-11-19)16-27-26(31)23-8-4-5-9-24(23)28-25(30)18-29-15-14-21-6-2-3-7-22(21)17-29/h2-13H,14-18H2,1H3,(H,27,31)(H,28,30) |

InChI Key |

RLPNCWXGZYEAQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CN3CCC4=CC=CC=C4C3 |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Isoquinoline

The DHIQ scaffold is typically synthesized via catalytic hydrogenation of isoquinoline precursors. A representative protocol adapted from tert-butyl-protected analogs involves:

Procedure :

-

Dissolve isoquinoline (10 mmol) in ethanol (50 mL).

-

Add 10% palladium on carbon (Pd/C, 0.5 g) under inert atmosphere.

-

Hydrogenate at 50 psi H₂ for 24 hours.

-

Filter through Celite and concentrate to yield 3,4-dihydroisoquinoline as a colorless oil (Yield: 85–90%).

Key Characterization :

-

¹H NMR (CDCl₃) : δ 7.10–7.25 (m, 4H, aromatic), 3.75 (s, 2H, CH₂), 2.90 (t, J = 5.8 Hz, 2H, CH₂), 2.65 (t, J = 5.8 Hz, 2H, CH₂).

Functionalization of DHIQ with Acetamide Linker

Acylation Using Chloroacetyl Chloride

The DHIQ amine is acylated to introduce the acetamide moiety:

Procedure :

-

Add chloroacetyl chloride (1.2 eq) dropwise to a stirred solution of DHIQ (1 eq) and triethylamine (2 eq) in dichloromethane (DCM, 30 mL) at 0°C.

-

Stir at room temperature for 6 hours.

-

Wash with 5% HCl, dry over Na₂SO₄, and concentrate to obtain 2-chloro-N-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide (Yield: 78%).

Optimization Note :

-

Excess acylating agent ensures complete conversion, monitored by TLC (Rf = 0.5 in EtOAc/hexanes 1:1).

Synthesis of N-(4-Methylbenzyl)benzamide

Amide Coupling via Carbodiimide Chemistry

Procedure :

-

Dissolve benzoyl chloride (1 eq) and 4-methylbenzylamine (1.2 eq) in DCM (20 mL).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and hydroxybenzotriazole (HOBt) (1.5 eq).

-

Stir at room temperature for 12 hours.

-

Extract with NaHCO₃, dry, and purify via silica gel chromatography (EtOAc/hexanes 3:7) to yield N-(4-methylbenzyl)benzamide (Yield: 82%).

Characterization :

-

IR (KBr) : 3280 cm⁻¹ (N–H), 1645 cm⁻¹ (C=O).

-

¹H NMR (CDCl₃) : δ 7.75–7.35 (m, 5H, benzoyl), 7.20 (d, J = 8.0 Hz, 2H, Ar–H), 7.10 (d, J = 8.0 Hz, 2H, Ar–H), 4.45 (d, J = 5.8 Hz, 2H, CH₂), 2.35 (s, 3H, CH₃).

Final Coupling to Assemble Target Compound

Nucleophilic Substitution of Chloroacetamide

Procedure :

-

React 2-chloro-N-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide (1 eq) with N-(4-methylbenzyl)benzamide (1 eq) in acetonitrile (30 mL).

-

Add potassium carbonate (2 eq) and heat at 80°C for 8 hours.

-

Cool, filter, and purify via recrystallization (ethanol/water) to obtain the target compound (Yield: 65%).

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 80°C |

| Reaction Time | 8 hours |

| Base | K₂CO₃ |

Characterization of Final Product :

-

Mp : 189–191°C.

-

HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₇H₂₈N₃O₂: 434.2125; found: 434.2128.

-

¹H NMR (DMSO-d₆) : δ 8.45 (t, J = 5.8 Hz, 1H, NH), 7.80–7.30 (m, 9H, aromatic), 4.50 (d, J = 5.8 Hz, 2H, CH₂), 3.70 (s, 2H, CH₂), 2.95 (t, J = 5.8 Hz, 2H, CH₂), 2.65 (t, J = 5.8 Hz, 2H, CH₂), 2.30 (s, 3H, CH₃).

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

An alternative pathway employs reductive amination between 2-amino-N-(4-methylbenzyl)benzamide and 2-oxo-N-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide using sodium cyanoborohydride:

Procedure :

-

Mix equimolar reactants in methanol (20 mL).

-

Add NaBH₃CN (1.5 eq) and stir at 25°C for 24 hours.

-

Acidify with 1M HCl, extract with EtOAc, and purify via HPLC (Yield: 58%).

Advantages :

-

Avoids harsh coupling conditions.

-

Suitable for acid-sensitive intermediates.

Challenges and Mitigation Strategies

Low Yields in Final Coupling Step

Chemical Reactions Analysis

Reactivity: WAY-659989 may undergo various chemical reactions, including oxidation, reduction, substitution, and more. specific examples are not provided.

Major Products: The major products resulting from these reactions would depend on the specific reaction type and conditions.

Scientific Research Applications

Neurological Disorders

The compound has garnered attention for its potential in treating neurological disorders, particularly due to its inhibitory effects on monoamine oxidase (MAO) enzymes. These enzymes are crucial in the metabolism of neurotransmitters such as serotonin and dopamine, which are often implicated in depression and neurodegenerative diseases. Research indicates that compounds with similar structures exhibit significant inhibitory activity against MAO A and B, suggesting that 2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamido)-N-(4-methylbenzyl)benzamide may enhance neurotransmitter levels in the brain, potentially alleviating symptoms of depression .

Antidepressant Activity

In vitro studies have demonstrated that derivatives of this compound can significantly reduce immobility time in forced swim tests (FST), a standard model for assessing antidepressant activity. For instance, related compounds have shown excellent potency against MAO enzymes and have been validated through behavioral assays . This underscores the compound's potential as a multi-target-directed ligand (MTDL) for treating depression complicated by neurodegenerative conditions.

Cancer Therapeutics

The structural characteristics of this compound also position it as a candidate for cancer therapy. Similar compounds have been evaluated for their anticancer properties, demonstrating significant activity against various cancer cell lines. The ability to inhibit specific enzymes involved in cancer proliferation makes this compound a subject of interest for further research in oncology .

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes that include:

- Formation of the dihydroisoquinoline core.

- Functionalization to introduce acetamido and benzamide groups.

These steps may utilize techniques such as N-alkylation and oxidation under mild reaction conditions to yield the desired product efficiently .

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

- Study on MAO Inhibition : A series of synthesized compounds were tested for their inhibitory potency against MAO A and B. The results indicated that modifications to the benzamide structure significantly altered biological activity .

- Anticancer Screening : In vitro evaluations revealed that certain derivatives exhibited potent anticancer activity against human colorectal carcinoma cells (HCT116), with IC50 values lower than those of standard drugs like 5-fluorouracil .

Mechanism of Action

- Unfortunately, the exact mechanism by which WAY-659989 exerts its effects remains undisclosed in the available sources. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural motifs with several classes of bioactive molecules:

Biological Activity

The compound 2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamido)-N-(4-methylbenzyl)benzamide is a derivative of benzamide that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₂₅H₃₁N₃O

- Molecular Weight : 405.54 g/mol

- CAS Number : 1184990-32-6

The compound features a dihydroisoquinoline moiety, which is known for its pharmacological properties, linked to an acetamido and benzamide functional groups.

Research indicates that compounds similar to This compound may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many benzamide derivatives have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis and cell proliferation. The inhibition of DHFR leads to reduced cellular levels of NADPH, destabilizing the enzyme and affecting cell growth .

- Cholinesterase Inhibition : Some derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, related compounds have shown IC50 values ranging from 0.050 µM to 25.30 µM against AChE .

- Antitumor Activity : Preliminary studies suggest that certain analogs may possess antitumor properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

- Enzyme Inhibition Assays : The compound was tested for its ability to inhibit AChE and BuChE using ELISA-based methods. The results indicated that it has a moderate inhibitory effect on both enzymes.

- Cell Proliferation Assays : Using various cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell growth at micromolar concentrations.

Data Table: Biological Activity Summary

Case Studies

- Study on Dihydroisoquinoline Derivatives : Research involving similar compounds has shown promising results in reducing tumor sizes in xenograft models, suggesting that the dihydroisoquinoline structure contributes significantly to the antitumor efficacy .

- Neuroprotective Effects : A study highlighted the neuroprotective properties of related benzamide derivatives against oxidative stress in neuronal cell lines, indicating potential applications in treating neurodegenerative disorders .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamido)-N-(4-methylbenzyl)benzamide, and how do reaction conditions influence yield and purity?

Two primary amidation strategies are employed:

- Carbodiimide-mediated coupling (Method A): Uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile:water (3:1) at room temperature for 72 hours, achieving 75% yield after crystallization . Drawbacks include limited stability of intermediates and hazardous reagent handling .

- Boric acid-catalyzed amidation (Method B): Avoids unstable acid chlorides and is safer, though yields are not explicitly reported. This method is advantageous for substrates sensitive to harsh conditions .

Key factors : Solvent polarity (acetonitrile enhances reactivity), reaction time (prolonged stirring improves conversion), and stoichiometric ratios (excess amine minimizes unreacted acid).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- 1H/13C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.2 ppm (methylene groups in dihydroisoquinoline and acetamido moieties), and δ 2.3 ppm (4-methylbenzyl CH3) .

- IR Spectroscopy : Bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺, with fragmentation patterns matching expected substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during coupling of dihydroisoquinoline derivatives with benzamide intermediates?

- Catalyst screening : Replace EDC with milder coupling agents (e.g., HATU) to reduce side reactions.

- Solvent optimization : Use DMF or THF to improve solubility of hydrophobic intermediates .

- Stoichiometry control : Maintain a 1.1:1 molar ratio of amine to acid to avoid unreacted starting materials .

- Temperature modulation : Lower temperatures (0–5°C) reduce epimerization in chiral intermediates .

Q. What experimental designs are suitable for evaluating substituent effects on biological activity?

- Split-split plot design : Test variables like substituent position (e.g., electron-withdrawing groups on benzamide) and reaction time in nested hierarchies. For example, 4-methylbenzyl vs. 4-fluorobenzyl groups can be compared across rootstocks (analogous to agricultural split-split plots) .

- Factorial DOE : Vary substituents (e.g., 5-fluoro, 5-chloro, 5-nitro on isatin) and measure IC50 values to identify synergistic effects .

Q. How can contradictions in biological activity data across assays be resolved?

- Assay standardization : Normalize cell viability protocols (e.g., consistent ATP quantification in antioxidant studies) .

- Statistical reconciliation : Apply ANOVA to compare IC50 variability across replicates and identify outliers .

- Mechanistic validation : Use isotopic labeling (e.g., ¹⁵N in dihydroisoquinoline) to track metabolic pathways and confirm target engagement .

Q. What computational tools are recommended for elucidating the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.